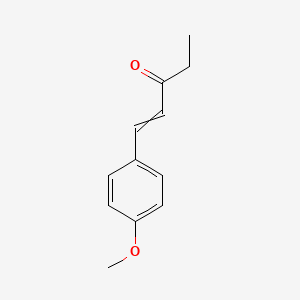

1-(4-methoxyphenyl)pent-1-en-3-one

Übersicht

Beschreibung

The compound identified as “1-(4-methoxyphenyl)pent-1-en-3-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, applications, and mechanism of action to fully appreciate its significance in various scientific fields.

Vorbereitungsmethoden

Industrial Production Methods: Industrial production methods for “1-(4-methoxyphenyl)pent-1-en-3-one” would typically involve large-scale chemical synthesis processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. Specific details on industrial production methods for “this compound” are not provided in the available sources.

Analyse Chemischer Reaktionen

Types of Reactions: “1-(4-methoxyphenyl)pent-1-en-3-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving “this compound” include oxidizing agents, reducing agents, and various catalysts. The specific reagents and conditions depend on the desired reaction and the target products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. Detailed information on the specific products formed from these reactions is not available in the current literature.

Wissenschaftliche Forschungsanwendungen

“1-(4-methoxyphenyl)pent-1-en-3-one” has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It is used as a research tool to study specific biochemical pathways and molecular interactions. In medicine, it may be used to develop new therapeutic agents or to understand disease mechanisms. In industry, “this compound” may be used in the production of specific chemicals or materials.

Wirkmechanismus

The mechanism of action of “1-(4-methoxyphenyl)pent-1-en-3-one” involves its interaction with specific molecular targets and pathways. These interactions are crucial for understanding how the compound exerts its effects. Detailed information on the exact mechanism of action and molecular targets of “this compound” is not available in the current literature.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: “1-(4-methoxyphenyl)pent-1-en-3-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or chemical properties, but “this compound” may have distinct features that make it unique.

Highlighting Uniqueness: The uniqueness of “this compound” can be highlighted by comparing its chemical structure, reactivity, and applications with those of similar compounds. Specific details on similar compounds and their comparison with “this compound” are not provided in the available sources.

Conclusion

“this compound” is a compound with significant scientific research applications. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds is essential for its effective use in various fields. Further research and detailed studies are needed to fully elucidate the properties and applications of “this compound”.

Biologische Aktivität

1-(4-Methoxyphenyl)pent-1-en-3-one, also known as MPP, is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. This compound features a methoxy group attached to a phenyl ring and a pentenone functional group, which contribute to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The structure of this compound includes a conjugated double bond and a carbonyl group, enhancing its reactivity. The presence of the methoxy group increases its lipophilicity, making it suitable for various biological applications. Its synthesis can be achieved through methods such as Claisen-Schmidt condensation, which allows for the formation of derivatives that may exhibit different biological properties .

Biological Activity

Research has indicated that this compound interacts with several biological targets, particularly enzymes involved in metabolic processes. Notably, it has been shown to inhibit the activity of cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition could significantly influence pharmacokinetic properties such as gastrointestinal absorption and permeability across the blood-brain barrier .

The mechanism by which MPP exerts its biological effects involves binding to specific enzymes and altering their activity. For instance, the inhibition of CYP1A2 may lead to altered metabolism of co-administered drugs, potentially resulting in increased efficacy or toxicity depending on the context .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Food Safety Implications : The European Food Safety Authority has raised concerns regarding MPP's potential to induce aneuploidy, a condition characterized by an abnormal number of chromosomes often associated with cancerous transformations. This finding highlights the need for further investigation into its safety profile in food applications .

- Pharmacokinetics : Research into the pharmacokinetic properties of MPP suggests that its lipophilicity may enhance absorption and distribution in biological systems. However, detailed studies are necessary to fully understand its metabolic pathways and interactions with other compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-propen-1-one | 0.95 | Shorter carbon chain; used in flavoring applications |

| 1-(4-Methoxyphenyl)-1-butanone | 0.90 | Different carbon chain length; potential use in fragrances |

| (E)-3-(4-Methoxyphenyl)acrylaldehyde | 0.89 | Contains an aldehyde group; used in organic synthesis |

| 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | 0.88 | Hydroxy group presence; potential anti-inflammatory properties |

The comparative analysis reveals that while these compounds share structural similarities, their unique functional groups and chain lengths result in distinct biological activities .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQOBRACOQXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047412 | |

| Record name | 1-(4-Methoxyphenyl)-1-pentene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-27-8 | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-1-pentene-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.